molecular formula C17H25N3O4S B2855006 N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941939-18-0

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2855006
CAS RN: 941939-18-0
M. Wt: 367.46
InChI Key: BDQQXJVEZJVZRA-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide, also known as SN-6, is a compound that has gained attention in scientific research due to its potential as a calcium channel blocker.

Scientific Research Applications

Corrosion Inhibition for Copper

A significant application of this compound is in the field of corrosion inhibition . It has been investigated for its efficacy in preventing copper corrosion in saline environments . The compound exhibits a high corrosion inhibition efficiency, which increases linearly with its concentration, reaching up to 93.3% at a concentration of 0.01M . The adsorption of the compound on the copper surface follows the Langmuir adsorption isotherm, indicating a spontaneous process with a negative Gibbs free energy (∆Gads) value of -10.14 KJ/mol .

Lipoxygenase Inhibition

Another notable application is as a lipoxygenase inhibitor . Lipoxygenases are enzymes involved in the metabolism of fatty acids and are linked to various pathological conditions, including cancer and heart diseases . The oxalamide derivative has shown promising results in inhibiting lipoxygenase activity, which could have therapeutic implications in treating these conditions .

Molecular Docking Studies

The compound has also been utilized in molecular docking studies to explore its interaction with enzymes like lipoxygenases . These studies help in understanding the binding efficiency and the potential inhibitory effects of the compound on the enzyme’s active site, which is crucial for drug design and development .

Green Synthesis

In the context of sustainable chemistry, the compound has been synthesized through green chemistry approaches . This involves using environmentally benign methods and substances to reduce or eliminate the use and generation of hazardous substances .

Density Functional Theory (DFT) Evaluations

The compound’s efficiency in metal protection has been assessed using Density Functional Theory (DFT) . DFT evaluations help in understanding the electronic properties of the compound and its interaction with metal surfaces at the molecular level .

Physical Chemistry Research

As part of physical chemistry, the compound’s structure and properties have been characterized using techniques like FT-IR, 1H-NMR, and 13C-NMR . These techniques provide insights into the molecular structure and the nature of chemical bonds within the compound .

Electrochemical Studies

The compound has been studied using electrochemical techniques such as potentiodynamic polarization (PDF) and electrochemical impedance spectroscopy (EIS). These studies are essential for understanding the electrochemical behavior of the compound and its potential applications in corrosion protection .

Pharmacological Potential

Given its role as an enzyme inhibitor, the compound has potential pharmacological applications. It could be explored further for its efficacy in treating diseases where enzyme inhibition is a key therapeutic strategy .

Mechanism of Action

Target of Action

The primary target of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is believed that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to protein synthesis and regulation . The downstream effects of these changes could include alterations in cellular function and growth.

Result of Action

Given its target and potential mode of action, it is likely that the compound could alter protein synthesis and regulation, leading to changes in cellular function and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

N'-cycloheptyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c18-25(23,24)15-9-7-13(8-10-15)11-12-19-16(21)17(22)20-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQQXJVEZJVZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide

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